![molecular formula C31H32N6O8S2 B2548398 2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393849-40-6](/img/structure/B2548398.png)
2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
“2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate” typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and sulfonation. The final steps often involve the formation of the triazole ring and the attachment of the formamido and nitrophenyl groups.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often carried out in batch reactors or continuous flow systems to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound “2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing triazole rings have been documented in literature. Molecular docking studies have revealed that certain triazole derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . It is plausible that our compound could exhibit similar properties due to its structural components.
Anticancer Potential
Compounds with complex aromatic systems and functional groups resembling those in the compound have been evaluated for anticancer activity. For example, certain thiourea derivatives demonstrated promising results against various cancer cell lines . The potential for the compound to interact with biological targets involved in cancer progression warrants further investigation.
Synthesis of Functional Materials
The synthetic pathways that lead to the formation of this compound may allow its use in creating functional materials. The incorporation of sulfur and nitrogen heterocycles can enhance the electronic properties of materials used in organic electronics or sensors .
Photovoltaic Applications
Research into similar compounds suggests that they could be utilized in organic photovoltaic devices due to their ability to absorb light and facilitate charge transfer processes . The structural features of the compound may contribute to its effectiveness in such applications.
Case Study 1: Antimicrobial Activity
A study on thiazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus. The structure-activity relationship highlighted the importance of specific functional groups for antimicrobial efficacy .
Case Study 2: Anti-inflammatory Research
Molecular docking studies on triazole derivatives indicated their potential as selective inhibitors of 5-lipoxygenase, suggesting a pathway for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of “2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and nitrophenyl group can play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core and carboxylate groups.
Triazole-containing compounds: These compounds contain the triazole ring, which is known for its stability and biological activity.
Nitrophenyl derivatives: These compounds have the nitrophenyl group, which is often involved in various chemical reactions.
Uniqueness
The uniqueness of “2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate” lies in its complex structure, which combines multiple functional groups and rings
Biological Activity
The compound 2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C₃₁H₃₅N₃O₄S₂
- Molecular Weight : 569.76 g/mol
Structural Features
The compound features:
- A triazole ring , which is often associated with antifungal and antibacterial properties.
- Sulfanyl and acetamido groups , which may enhance biological activity through various mechanisms.
- Dicarboxylate moiety , potentially contributing to its solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess potent activity against various bacterial strains. The presence of the nitrophenyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy.
Antitumor Activity
In vitro studies on related compounds have demonstrated promising antiproliferative effects against cancer cell lines. For example:
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives showed IC50 values ranging from 5.11 to 10.8 µM against pancreatic cancer cells (SUIT-2, Capan-1, Panc-1) .
- Similar mechanisms may be hypothesized for the target compound due to the presence of the triazole and sulfanyl groups which are known to interfere with cellular processes in cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of enzyme activity : The triazole ring can inhibit enzymes like cytochrome P450 involved in drug metabolism.
- Disruption of cellular membranes : The dicarboxylate moiety may interact with lipid membranes, altering permeability and leading to cell death.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of thiadiazole derivatives found that compounds with similar functional groups exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial potency .
Study 2: Antiproliferative Effects
Another study focused on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives reported substantial antiproliferative activity against various cancer cell lines. The most active compounds demonstrated IC50 values in the nanomolar range . This suggests that the target compound may also possess significant anticancer properties.
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Imidazo[2,1-b][1,3,4]thiadiazole | Antiproliferative | 5.11 - 10.8 | |
Thiadiazole Derivative | Antimicrobial | < 10 | |
Target Compound (Hypothetical) | Antitumor | TBD | N/A |
Table 2: Structural Features
Feature | Description |
---|---|
Triazole Ring | Present |
Sulfanyl Group | Present |
Dicarboxylate Moiety | Present |
Nitrophenyl Group | Present |
Properties
IUPAC Name |
diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O8S2/c1-6-44-29(40)25-19(5)26(30(41)45-7-2)47-28(25)33-24(38)16-46-31-35-34-23(36(31)22-14-17(3)8-9-18(22)4)15-32-27(39)20-10-12-21(13-11-20)37(42)43/h8-14H,6-7,15-16H2,1-5H3,(H,32,39)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRVMZSYCLTTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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